molecular formula C7H17NO2 B2480573 1,1-Dimethoxy-3-methylbutan-2-amine CAS No. 1508614-95-6

1,1-Dimethoxy-3-methylbutan-2-amine

Cat. No.: B2480573
CAS No.: 1508614-95-6
M. Wt: 147.218
InChI Key: LITRTDWQDVCBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethoxy-3-methylbutan-2-amine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of two methoxy groups and a methyl group attached to a butanamine backbone.

Scientific Research Applications

1,1-Dimethoxy-3-methylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s potential biological activities make it a subject of study in biochemical research.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Preparation Methods

The synthesis of 1,1-Dimethoxy-3-methylbutan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxy-3-methylbutan-2-one. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1,1-Dimethoxy-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-3-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,1-Dimethoxy-3-methylbutan-2-amine can be compared with other similar compounds, such as:

  • 1,1-Dimethoxy-2-methylpropane
  • 1,1-Dimethoxy-3-methylbutane
  • 1,1-Dimethoxy-2-methylbutan-2-amine

These compounds share similar structural features but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,1-dimethoxy-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-5(2)6(8)7(9-3)10-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRTDWQDVCBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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